[3-Propan-2-yl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]methanol
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Overview
Description
[3-Propan-2-yl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]methanol is a complex organic compound that features a triazolo-pyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Propan-2-yl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of a hydrazine derivative with a suitable dicarbonyl compound to form the triazolo-pyridazine ring
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
[3-Propan-2-yl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
[3-Propan-2-yl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [3-Propan-2-yl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: Exhibits a range of pharmacological activities, including anticancer and antimicrobial effects.
Uniqueness
[3-Propan-2-yl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]methanol is unique due to its specific structural features and the combination of functional groups that confer distinct chemical and biological properties. Its triazolo-pyridazine core, combined with the piperidine moiety, makes it a versatile compound for various applications.
Properties
IUPAC Name |
[3-propan-2-yl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O/c1-11(2)14(9-20)6-3-7-18(8-14)13-5-4-12-16-15-10-19(12)17-13/h4-5,10-11,20H,3,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEOHGAQFCGKDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCCN(C1)C2=NN3C=NN=C3C=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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